3-(Aminomethyl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-3-1-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEJFOKLZHFGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Aminomethyl Pyrrolidine 2,5 Dione
Direct Synthetic Routes to the Core Scaffold
The direct construction of the 3-(aminomethyl)pyrrolidine-2,5-dione framework is a key challenge for chemists. Several strategies have been developed to achieve this, ranging from classical name reactions to modern catalytic systems.
Formaldehyde (B43269) and Ammonium (B1175870) Chloride Mediated Reactions
The Mannich reaction is a classic three-component reaction involving an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. nih.gov This reaction is a powerful tool for aminomethylation. In the synthesis of the target compound, succinimide (B58015) can act as the active hydrogen donor.
The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine source (e.g., ammonium chloride). This iminium ion is then attacked by the enolate of the succinimide, leading to the introduction of the aminomethyl group at the C-3 position. The use of paraformaldehyde is also common as a source of formaldehyde. nih.gov This method provides a direct and atom-economical route to aminomethylated succinimides. Modified Mannich reactions have been extensively used for the aminomethylation of analogous structures like 8-hydroxyquinoline, highlighting the versatility of this approach. nih.gov
| Active H Compound | Aldehyde Source | Amine Source | Product | Key Features | Reference |
| Succinimide | Formaldehyde | Ammonium Chloride | This compound | Direct aminomethylation, forms C-C bond. | nih.gov |
| 8-Hydroxyquinoline | Paraformaldehyde | Primary/Secondary Amines | 7-(Aminomethyl)quinolin-8-ol derivatives | Modified Mannich reaction, high yields. | nih.gov |
Multicomponent Approaches involving the Pyrrolidine-2,5-dione Nucleus
Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. researchgate.nettandfonline.com These reactions are characterized by high atom economy and procedural simplicity. researchgate.net Several MCRs have been developed for the synthesis of the pyrrolidine (B122466) ring system. tandfonline.comnih.gov
One notable approach involves a one-pot, three-component reaction between an amine, an aldehyde, and a pyruvate (B1213749) derivative to yield substituted pyrrolidine-2,3-diones. nih.gov For example, a mixture of an amine (R¹NH₂) and an aldehyde stirred in dioxane, followed by the addition of p-bromophenyl pyruvate, produces the corresponding pyrrolidine-2,3-dione. nih.gov While this specific example yields a dione (B5365651), modifications to the starting materials could potentially lead to the desired this compound scaffold. The Hantzsch pyrrole (B145914) synthesis, another well-known MCR, demonstrates the power of this approach for building five-membered nitrogen heterocycles from simple precursors. mdpi.com The development of MCRs for pyrrolidine derivatives is an active area of research, with new methods continually being reported that utilize various catalysts and conditions, including green methods like ultrasound irradiation. researchgate.nettandfonline.com
| Reaction Type | Components | Product | Key Features | Reference |
| One-pot Three-component | Amine, Aldehyde, Pyruvate | Substituted Pyrrolidine-2,3-diones | Efficient, builds complex core in one step. nih.gov | nih.gov |
| MCR via Azomethine Ylides | Aldehydes, Amino Acid Esters, Chalcones | Pyrrolidine-2-carboxylates | 1,3-dipolar cycloaddition, high stereocontrol. tandfonline.com | tandfonline.com |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-dicarbonyl, Amine | Substituted Pyrroles | Classic MCR for N-heterocycles. mdpi.com | mdpi.com |
Synthesis of Substituted this compound Derivatives
Once the core scaffold is obtained, further functionalization allows for the creation of a wide array of derivatives. N-alkylation/arylation and Michael additions are powerful methods for this purpose.
N-Alkylation and N-Arylation Procedures
The nitrogen atom of the succinimide ring is a nucleophilic site that can be readily functionalized through alkylation or arylation.
N-Alkylation can be achieved using various alkylating agents under basic conditions. A more modern and efficient approach is the "hydrogen autotransfer" or "borrowing hydrogen" process, where an alcohol is used as the alkylating agent. nih.gov This method, often catalyzed by iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct.
N-Arylation of the pyrrolidine-2,5-dione nitrogen can be accomplished using transition-metal-catalyzed cross-coupling reactions. nih.gov The Chan-Lam and Buchwald-Hartwig couplings are prominent examples.
Chan-Lam Coupling: This reaction uses aryl boronic acids as the arylating agent, catalyzed by copper salts, and can often be performed under mild, aerobic conditions. nih.gov
Buchwald-Hartwig Coupling: This palladium-catalyzed reaction typically employs aryl halides or triflates and is known for its broad substrate scope and high efficiency. nih.gov
Ullmann-Goldberg Reaction: This classic copper-catalyzed N-arylation uses aryl halides, often requiring harsher conditions than modern methods but remains a viable option. mdpi.com
Recent advances have focused on developing milder conditions and more efficient catalyst systems, such as using (S)-N-methylpyrrolidine-2-carboxylate as a ligand for copper-catalyzed N-arylation. mdpi.com
| Reaction | Catalyst/Ligand | Reagents | Product | Key Features | Reference |
| N-Alkylation | [Cp*Ir(2,2'-bpyO)(H₂O)] | Alcohol, Base (Cs₂CO₃) | N-Alkyl succinimide | Hydrogen autotransfer, green chemistry. nih.gov | nih.gov |
| N-Arylation (Chan-Lam) | Cu(OAc)₂ | Aryl Boronic Acid, Base | N-Aryl succinimide | Mild conditions, aerobic. nih.gov | nih.gov |
| N-Arylation (Ullmann) | CuI / Ligand | Aryl Halide, Base (K₃PO₄) | N-Aryl succinimide | Classic method, ligand development improves conditions. mdpi.com | mdpi.com |
| α-Arylation (Negishi) | Pd(OAc)₂ / tBu₃P-HBF₄ | N-Boc-pyrrolidine, Aryl Bromide | 2-Aryl-N-Boc-pyrrolidine | Enantioselective deprotonation-cross coupling. organic-chemistry.org | organic-chemistry.org |
Functionalization via Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov This reaction is central to the synthesis of the succinimide ring itself, often starting from maleimide (B117702) derivatives (which are α,β-unsaturated). nih.gov
In the context of functionalizing the this compound scaffold, the primary amino group can act as a Michael donor. However, a more common and powerful strategy involves the synthesis of the substituted succinimide ring via a Michael addition as the key step. For example, organocatalytic asymmetric Michael addition of a nucleophile to a maleimide derivative can generate a chiral succinimide. nih.govnih.gov
Furthermore, the 3-position of the succinimide ring can be rendered electrophilic. For instance, 4-arylmethylenepyrrolidine-2,3-diones can act as Michael acceptors, condensing with various nucleophiles to form more complex heterocyclic systems. rsc.org The aza-Michael addition, where an amine acts as the nucleophile, is particularly relevant and can initiate cascade reactions to form N-substituted pyrrolidone rings from unsaturated esters. frontiersin.org
| Reaction Type | Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Reference |
| Asymmetric Michael Addition | Nitroolefins | Aminomaleimides | Takemoto's Catalyst | Chiral succinimide derivatives | nih.gov |
| Aza-Michael Cascade | Unsaturated Esters | Primary Amines | Autocatalyzed | N-Substituted pyrrolidones | frontiersin.org |
| Organocatalytic Michael Addition | 4-oxo-2-enoates | Nitroalkanes | Organocatalyst | Pyrrolidine-3-carboxylic acid derivatives | rsc.org |
Mannich-type Reactions for Aminomethyl Introduction
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. libretexts.orgwikipedia.org The reaction classically consists of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. libretexts.orgresearchgate.net While often associated with the formation of C-C bonds, the Mannich reaction is also widely applied to N-H acidic compounds like imides, including succinimide (pyrrolidine-2,5-dione), to yield N-Mannich bases. openscienceonline.com
The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. libretexts.orgwikipedia.org This ion then reacts with the nucleophilic active hydrogen-containing compound. In the case of succinimide, the nitrogen proton is acidic, allowing the succinimide anion to attack the iminium ion, leading to the formation of an N-(aminomethyl)succinimide derivative. researchgate.netopenscienceonline.com A variety of primary and secondary amines can be utilized in this reaction, making it a versatile method for introducing diverse aminomethyl groups. openscienceonline.comnih.gov
Table 1: Components in Mannich-type Synthesis of N-(Aminomethyl)succinimide Derivatives
| Component Role | Example Compound(s) | Reference(s) |
| Active Hydrogen Substrate | Succinimide (Pyrrolidine-2,5-dione) | openscienceonline.com |
| Aldehyde | Formaldehyde, Paraformaldehyde | nih.gov |
| Amine (Primary) | Aromatic amines, Aliphatic amines | openscienceonline.com |
| Amine (Secondary) | Piperidine, Morpholine, Diethylamine | openscienceonline.com |
This table illustrates the typical reactants used in the Mannich reaction for the N-aminomethylation of succinimide.
Emerging Synthetic Techniques
Recent advancements in synthetic chemistry have focused on developing more sustainable and stereocontrolled methodologies for producing complex molecules. These emerging techniques offer advantages over classical methods, including improved efficiency, reduced environmental impact, and access to specific stereoisomers.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a burgeoning field in green chemistry. nih.gov This solvent-free or low-solvent approach can lead to shorter reaction times, higher yields, and different product selectivities compared to conventional solution-based methods.
In the context of related N-heterocyclic dione synthesis, mechanochemical activation has proven highly effective. For instance, the synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative was achieved via a mechanochemical double cyclocondensation cascade. nih.govresearchgate.net The use of a ball mill for this transformation dramatically reduced the reaction time from 24 hours under conventional heating to just three hours. nih.govresearchgate.net This demonstrates the potential of mechanochemistry to accelerate the formation of complex heterocyclic structures containing a dione moiety, a core feature of the target compound's framework. The process often involves a heterogeneous catalyst, such as Amberlyst® 15, which can be easily separated from the reaction mixture. nih.gov
Table 2: Comparison of Conventional vs. Mechanochemical Synthesis for a Related Heterocyclic Dione
| Method | Catalyst | Reaction Time | Key Advantage | Reference(s) |
| Conventional Heating | Amberlyst® 15 | 24 hours | Standard laboratory setup | nih.gov |
| Mechanochemical (Ball Mill) | Amberlyst® 15 | 3 hours | 8-fold reduction in time, sustainability | nih.govresearchgate.net |
This table compares the reaction times for the synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione, highlighting the efficiency of the mechanochemical approach.
The development of methods for the stereoselective synthesis of pyrrolidine derivatives is crucial for producing enantiomerically pure compounds for pharmaceutical applications. mdpi.com Several advanced strategies have been developed to control the stereochemistry during the formation of the pyrrolidine ring and the introduction of substituents.
One powerful approach is the use of [3+2] cycloaddition reactions. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), yields densely substituted pyrrolidines with high regio- and diastereoselectivity. nih.gov This method can generate up to four stereogenic centers in a single step. nih.gov
Another effective strategy involves proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination and cyclization. This methodology has been successfully used to synthesize chiral 2-aminomethyl and 3-amino pyrrolidines with good yields and high enantioselectivity. researchgate.net Furthermore, stereoselective methods for synthesizing pyrrolidine derivatives can start from other cyclic precursors, which undergo ring-opening and subsequent intramolecular cyclization to form the desired chiral pyrrolidine ring. mdpi.com
Table 3: Strategies for Stereoselective Synthesis of Chiral Pyrrolidine Analogues
| Synthetic Strategy | Key Features | Typical Reagents/Catalysts | Reference(s) |
| [3+2] Cycloaddition | Creates multiple stereocenters simultaneously. | Azomethine ylides, Silver carbonate (Ag₂CO₃) | nih.gov |
| Asymmetric α-Amination | Builds chirality from aldehydes. | Proline catalyst, Dibenzyl azodicarboxylate (DBAD) | researchgate.net |
| Chiral Auxiliary Addition | Uses a removable chiral group to direct stereochemistry. | Chiral N-tert-butanesulfinyl imines, Organometallic reagents | nih.gov |
This table summarizes modern techniques for achieving stereocontrol in the synthesis of chiral pyrrolidine derivatives.
Methodologies for Isolation and Purification in Research Scale
Following the synthesis of this compound and its analogues, effective isolation and purification are essential to obtain the compound in high purity for characterization and further use. At the research scale, standard laboratory techniques are employed, tailored to the physical and chemical properties of the target molecule.
A common initial step involves the removal of solid catalysts or by-products by filtration . The crude product in the filtrate can then be concentrated in vacuo. nih.govRecrystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, benzene) and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. ijapbc.com
For non-crystalline products or mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice. nih.gov This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential polarity. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. nih.gov
Table 4: Common Research-Scale Purification Techniques
| Technique | Principle of Separation | Typical Use Case | Reference(s) |
| Filtration | Separation of solids from liquids. | Removing heterogeneous catalysts or solid by-products. | nih.gov |
| Recrystallization | Difference in solubility at different temperatures. | Purifying solid, crystalline final products. | ijapbc.com |
| Flash Column Chromatography | Differential adsorption/partitioning between stationary and mobile phases. | Separating complex mixtures, purifying oils or non-crystalline solids. | nih.gov |
This table outlines standard laboratory methods for the isolation and purification of synthesized pyrrolidine-2,5-dione derivatives.
Applications of 3 Aminomethyl Pyrrolidine 2,5 Dione in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Molecular Building Block in Complex Chemical Architectures
The structural attributes of 3-(Aminomethyl)pyrrolidine-2,5-dione make it an important starting material or intermediate in the synthesis of more complex molecules. The pyrrolidine-2,5-dione core is a recognized scaffold in medicinal chemistry, and the aminomethyl side chain provides a convenient handle for elaboration. researchgate.net
The pyrrolidine-2,5-dione framework is a foundational element in the synthesis of a wide range of heterocyclic compounds. researchgate.net This scaffold is prevalent in numerous biologically active molecules, and synthetic strategies often target the creation of derivatives with diverse substituents to explore structure-activity relationships. For instance, the pyrrolidine-2,5-dione ring is a key component in certain classes of anticonvulsant drugs. researchgate.net Research has demonstrated the synthesis of hybrid anticonvulsants that incorporate the pyrrolidine-2,5-dione structure, effectively merging it with other pharmacophores to create single molecules with a broad spectrum of activity. researchgate.net
Furthermore, the synthesis of 3-substituted pyrrolidine-2,5-diones is a significant area of research for developing new therapeutic agents, including inhibitors of enzymes like Mycobacterium tuberculosis InhA. nih.gov The aminomethyl group at the 3-position of the target compound serves as a crucial anchor point for introducing various substituents, leading to the construction of complex molecules with potential bioactivity. In some synthetic approaches, larger heterocyclic ring systems have been observed to undergo rearrangement to form the more stable five-membered pyrrolidine-2,5-dione ring, highlighting its thermodynamic favorability and utility as a core structural motif. researchgate.net
| Application Area | Synthetic Strategy | Resulting System | Key Feature of Building Block |
| Medicinal Chemistry | Hybridization with other AEDs | Hybrid Anticonvulsants | Pyrrolidine-2,5-dione scaffold |
| Antimycobacterial Agents | Substitution at the 3-position | 3-Substituted Pyrrolidine-2,5-diones | Reactive aminomethyl group |
| Heterocyclic Synthesis | Base-promoted ring contraction | Fused Pyrrolidine-2,5-dione Systems | Core heterocyclic scaffold |
The concept of a "scaffold" is central to the utility of this compound, providing a rigid framework upon which functional groups can be precisely arranged. nih.govresearchgate.net In the context of supramolecular chemistry, this involves the non-covalent assembly of molecules into larger, ordered structures. The pyrrolidine-2,5-dione moiety possesses hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens), which can drive self-assembly. X-ray crystallography studies of pyrrolidine-2,5-dione have shown that molecules can form inversion dimers in the solid state through intermolecular N-H···O hydrogen bonds. researchgate.net
This inherent ability to self-assemble has been harnessed in organocatalysis, where a self-assembled three-component system was used to catalyze the synthesis of N-substituted pyrrolidine-2,5-dione derivatives. ebi.ac.uk While the development of complex, discrete supramolecular cages or polymers based on this compound is not extensively documented, the fundamental hydrogen bonding and potential for programmed self-assembly make it a candidate for the design of new supramolecular materials.
The bifunctional nature of this compound makes it an exemplary linker molecule for connecting different chemical entities to create functional probes for research. ebi.ac.uk A linker serves to bridge a targeting moiety (e.g., an antibody or small molecule) with a reporter moiety (e.g., a fluorophore). The compound features a primary amine that can be readily functionalized through standard amide bond formation, while the succinimide (B58015) ring (pyrrolidine-2,5-dione) is the basis for maleimide (B117702) chemistry. Maleimides are well-known for their ability to react selectively with thiols under mild conditions, a cornerstone of bioconjugation.
This dual reactivity allows for a modular approach to probe design. For example, the amine can be coupled to a targeting molecule, and the succinimide core can be presented for conjugation to a thiol-containing fluorescent dye. This strategy allows for the late-stage introduction of fluorophores and other functional groups, providing flexibility in the development of tailored research probes for applications in bio-imaging and diagnostics. researchgate.netebi.ac.uk
Investigation in Catalysis Research
The pyrrolidine (B122466) ring is a privileged structure in asymmetric catalysis, most famously exemplified by the amino acid proline. nih.gov Derivatives of this compound leverage this catalytic heritage, finding applications in both organocatalysis and as potential ligands for metal-based catalysts.
The chiral pyrrolidine scaffold is a cornerstone of modern organocatalysis. nih.gov Research has focused on developing novel pyrrolidine-based bifunctional organocatalysts where the pyrrolidine nitrogen acts as a nucleophile or base, and another functional group participates in the reaction through non-covalent interactions, such as hydrogen bonding.
A significant body of work details the synthesis of such catalysts starting from derivatives like N-Boc-2-(aminomethyl)pyrrolidine. nih.gov The aminomethyl group is used to attach a hydrogen-bond-donating group, such as a thiourea (B124793) or a diaminomethylenemalononitrile moiety. These bifunctional catalysts have proven effective in promoting various asymmetric reactions, including Michael additions, with high enantioselectivity. nih.gov The design principle involves the pyrrolidine forming an enamine intermediate with a carbonyl compound, while the appended functional group activates the other reactant and controls the stereochemical outcome of the reaction.
| Catalyst Type | Attached Functional Group | Starting Material Derivative | Application |
| Bifunctional Thiourea | Thiourea | (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate | Asymmetric Michael Addition |
| Bifunctional Diaminomethylene | Diaminomethylenemalononitrile | N-Boc-2-(aminomethyl)pyrrolidine | Asymmetric Michael Addition |
| Peptidic Catalysts | Amino Acids/Peptides | Proline derivatives | Asymmetric Aldol Reaction |
The nitrogen and oxygen atoms within this compound possess lone pairs of electrons, making the molecule a potential ligand for coordinating with transition metals. While this specific compound is not widely cited as a ligand, the broader class of pyrrolidine derivatives is extensively used in metal-mediated catalysis. For instance, chiral gold(I) complexes featuring 2,5-diarylpyrrolidine ligands have been developed for enantioselective cycloaddition reactions. nih.gov
Similarly, various transition metal complexes with ligands derived from pyrrolidine have been synthesized and characterized, demonstrating the ability of the pyrrolidine framework to coordinate with metals like Cu(II), Ni(II), and Co(II). researchgate.net These complexes themselves can exhibit catalytic activity. Given these precedents, this compound could potentially serve as a bidentate or tridentate ligand, coordinating through the primary amine nitrogen, the ring nitrogen (after deprotonation), and/or the carbonyl oxygens. This opens possibilities for its use in developing new metal catalysts for a range of chemical transformations, although this remains a less explored area of its application.
Exploration in Advanced Materials Research
The unique bifunctional nature of this compound makes it a valuable building block in the development of novel materials with tailored properties. Its pyrrolidine-2,5-dione core can participate in ring-opening reactions, while the aminomethyl group serves as a potent nucleophile and a handle for covalent attachment.
The integration of this compound into polymer backbones is an area of significant potential, primarily through ring-opening polymerization (ROP). While direct polymerization studies of this specific monomer are emerging, its structural analogy to other cyclic ester-amide monomers, such as morpholine-2,5-diones, provides a strong basis for its application. The ROP of such heterocyclic monomers can yield poly(ester-amide)s, a class of polymers known for their potential biodegradability and favorable mechanical properties.
Research on related compounds, like (S)-3-Benzylmorpholine-2,5-dione, has demonstrated that organocatalyzed ROP can produce well-defined poly(ester-amide)s. nih.gov This process can be initiated by alcohols, including hydroxyl-terminated polymers like poly(ethylene glycol) (PEG), leading to the formation of amphiphilic block copolymers. nih.gov Similarly, this compound could act as a monomer that, upon polymerization, introduces a pendant primary amine group along the polymer chain. These amine groups can significantly alter the polymer's properties, increasing hydrophilicity and providing sites for post-polymerization modification.
Table 1: Comparison of Heterocyclic Monomers for Ring-Opening Polymerization
| Monomer | Chemical Structure | Resulting Polymer Type | Key Features |
|---|---|---|---|
| This compound | C₅H₈N₂O₂ | Poly(ester-amide) | Introduces pendant primary amine groups for further functionalization. |
| (S)-3-Benzylmorpholine-2,5-dione | C₁₁H₁₁NO₃ | Poly(ester-amide) | Derived from natural amino acids, creating biodegradable polymers. nih.gov |
| Morpholine-2,5-dione | C₄H₅NO₂ | Poly(depsipeptide) | Increases hydrophilicity of copolymers like polylactide. researchgate.net |
The aminomethyl group on this compound is a key feature for the functionalization of surfaces and nanomaterials. Primary amines are highly reactive nucleophiles that can readily form stable covalent bonds with a variety of functional groups commonly found or introduced onto material surfaces.
This functionalization can be used to alter the surface properties of materials such as silicon wafers, metal oxides, or polymeric nanoparticles. For instance, attaching this molecule can modify surface wettability, introduce positive charges (via protonation of the amine), or provide a reactive site for the subsequent attachment of other molecules like fluorophores, targeting ligands, or drugs. A versatile technique for functionalizing polymeric nanoparticles involves the use of diblock copolymers where one block anchors into the nanoparticle core and the other, functional block remains on the surface. nih.gov By analogy, a polymer derived from this compound could be incorporated into such a system to present reactive amine groups on a nanoparticle surface.
Table 2: Potential Reactions for Surface Functionalization
| Surface Functional Group | Reagent | Resulting Linkage | Purpose |
|---|---|---|---|
| Carboxylic Acid (-COOH) | This compound with a coupling agent (e.g., EDC/NHS) | Amide Bond | Covalent attachment, introduces amine functionality. |
| Activated Ester (e.g., NHS ester) | This compound | Amide Bond | Stable covalent linkage under mild conditions. |
| Epoxide | This compound | Amino-alcohol | Forms a stable C-N bond for robust surface coating. |
Currently, the available scientific literature does not prominently feature this compound in photochemical synthesis research. While succinimide and pyrrolidine scaffolds can be involved in various photochemical reactions, specific studies detailing the role of this particular compound as a photosensitizer, photocatalyst, or key reactant in light-induced transformations are not widely reported.
Contributions to Green Chemistry Methodologies
The use of this compound aligns with several principles of green chemistry, both in its potential synthesis and its applications. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
One significant contribution is in the synthesis of the pyrrolidine ring from bio-renewable sources. Research has demonstrated the production of related compounds, such as 2-aminomethylpiperidine, from bio-renewable 2,5-bis(aminomethyl)furan, highlighting a pathway from biomass to valuable chemical intermediates. rsc.org Similar strategies could be envisioned for this compound, potentially starting from amino acids like aspartic acid or glutamic acid. Furthermore, synthetic methods like multicomponent reactions or [3+2] cycloadditions using starting materials like glycine (B1666218) can offer high atom economy and milder reaction conditions, reducing waste and energy consumption. researchgate.netmdpi.com
In its application, the compound's role in creating biodegradable polymers like poly(ester-amide)s is a key green benefit. nih.govresearchgate.net These materials are designed to degrade under environmental conditions, offering a sustainable alternative to persistent petrochemically-derived plastics.
Table 3: Summary of Potential Contributions to Green Chemistry
| Green Chemistry Principle | Contribution related to this compound |
|---|---|
| Use of Renewable Feedstocks | Potential for synthesis from bio-based precursors like amino acids or furan (B31954) derivatives. rsc.org |
| Atom Economy | Can be synthesized via atom-economical methods like multicomponent reactions or cycloadditions. researchgate.netmdpi.com |
| Design for Degradation | Used as a monomer for creating biodegradable poly(ester-amide)s, reducing plastic persistence. nih.gov |
| Safer Solvents and Auxiliaries | Can be employed in solvent-free polymerization or aqueous-based surface modification processes. |
Computational and Theoretical Investigations of 3 Aminomethyl Pyrrolidine 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations are employed to predict the geometric, electronic, and energetic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the behavior of electrons and nuclei.
Density Functional Theory (DFT) has become a prominent computational method in chemistry and materials science for its balance of accuracy and efficiency. aps.org It is particularly well-suited for studying organic molecules. DFT calculations for pyrrolidine (B122466) derivatives are often performed using hybrid functionals like B3LYP, combined with basis sets such as 6-31G* or 6-311++G(2d,2p), to achieve reliable results for geometry optimization and energy calculations. beilstein-journals.orgarabjchem.org For instance, in studies of related fulleropyrrolidine mono-adducts, the B3LYP/6-31G(d) level of theory was used to model different molecular configurations. plos.org DFT can be used to model various properties, including vibrational frequencies and NMR chemical shifts, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM). plos.org
The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations provide key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. arabjchem.orgmdpi.com
Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. mdpi.comdntb.gov.ua For 3-(Aminomethyl)pyrrolidine-2,5-dione, the lone pairs on the oxygen and nitrogen atoms are expected to be regions of negative potential (nucleophilic), while the hydrogens of the aminomethyl group would be regions of positive potential (electrophilic). Natural Bond Orbital (NBO) analysis can further elucidate charge transfer interactions within the molecule. mdpi.com
Table 1: Representative Electronic Properties Calculated for Pyrrolidinone Derivatives using Quantum Methods Note: This table presents typical data obtained for related pyrrolidinone structures, as specific values for this compound are not publicly available. The values are for illustrative purposes.
| Property | Description | Typical Value Range |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -0.22 to -0.25 a.u. arabjchem.org |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.02 to +0.02 a.u. arabjchem.org |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.21 to 0.27 a.u. arabjchem.org |
| Dipole Moment (μ) | Measure of molecular polarity | 3.7 to 5.3 Debye arabjchem.org |
The pyrrolidine ring is not planar and can adopt various conformations, a phenomenon known as pseudorotation. nih.gov The position and orientation of the aminomethyl substituent at the C3 position are critical in determining the most stable conformer. DFT calculations are used to map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers for transition between them. beilstein-journals.org
In a study on related pyrrolidine-based inhibitors, the energy difference between various conformers was found to be significant, with some differences greater than 50 kJ mol⁻¹. nih.gov Such calculations are crucial for understanding which conformation is likely to be biologically active. For this compound, theoretical calculations would explore the rotational barrier of the C-C bond connecting the aminomethyl group to the ring and the puckering of the pyrrolidine-2,5-dione ring itself to establish a detailed energetic profile.
Molecular Dynamics and Simulation Studies
While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.
MD simulations allow for a more extensive exploration of the conformational landscape than static quantum calculations. Over nanoseconds or longer, the simulation can reveal transitions between different low-energy states, providing a dynamic view of the molecule's flexibility. For derivatives of 3-(aminomethyl)pyrrolidine, MD simulations have been used to assess the stability of different conformations when bound to biological targets. nih.gov Analysis of the root-mean-square deviation (RMSD) during a simulation can indicate the stability of the molecule's conformation, with average values around 2 Å often suggesting a stable complex. nih.gov
MD simulations are particularly powerful for studying how a molecule interacts with other molecules, such as solvent molecules or biological macromolecules. The aminomethyl group of this compound is capable of forming strong hydrogen bonds, and the carbonyl groups can also act as hydrogen bond acceptors. evitachem.com MD simulations can quantify the stability and lifetime of these interactions. In studies of related pyrrolidine derivatives binding to receptors, MD simulations confirmed that salt bridges formed between the amine group and acidic residues like aspartate are highly stable interactions, crucial for binding affinity. nih.gov These simulations can track the distances and angles of hydrogen bonds and other non-covalent interactions over time, providing a detailed picture of the dynamics of molecular recognition. nih.gov
In Silico Approaches to Molecular Recognition (focusing on research methodologies)
Molecular recognition is the foundation of biological activity, describing the specific interaction between a ligand, such as a small molecule, and a biological target, typically a protein or nucleic acid. In silico approaches are critical for predicting and analyzing these interactions, saving significant time and resources in the early stages of drug development.
Docking Studies to Explore Potential Binding Sites in Research Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is instrumental in identifying potential binding sites and elucidating the binding mode of a ligand within the active site of a target protein. For derivatives of the pyrrolidine-2,5-dione scaffold, docking studies have been successfully used to predict interactions with various enzymes. For instance, research on related pyrrolidine derivatives has employed docking to understand their binding to targets like cyclooxygenase (COX) enzymes, which are implicated in inflammation. ebi.ac.uknih.gov
The general methodology for such a study involves:
Preparation of the Target and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, in this case, this compound, would be built and optimized using molecular modeling software.
Defining the Binding Site: The potential binding pocket on the target protein is identified, often based on the location of a known inhibitor or through pocket-finding algorithms. nih.gov
Docking Simulation: Software like AutoDock, GOLD, or Glide is used to systematically place the ligand in the binding site in various conformations and score the resulting poses based on a scoring function that estimates binding affinity. nih.govnih.gov
The results of a docking study are typically presented in a table that includes the predicted binding energy (or docking score) and the specific amino acid residues involved in interactions like hydrogen bonds or hydrophobic contacts.
Table 1: Illustrative Docking Results for a Pyrrolidine-2,5-dione Derivative with a Model Target (e.g., Cyclooxygenase-2)
| Compound | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| Illustrative Derivative | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Val523, Ser353 | Hydrophobic, Hydrogen Bond | ||
| Reference Inhibitor | -9.2 | Arg120, Tyr355, Phe518 | Hydrogen Bond, Pi-Pi Stacking |
This table is illustrative and does not represent real experimental data for this compound.
Ligand Efficiency and Binding Mechanism Predictions
Following initial docking studies, further computational analyses are often performed to refine the understanding of a ligand's potential. Ligand Efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size (typically measured by the number of heavy atoms). It helps in selecting compounds that are more likely to be developed into successful drugs. nih.gov
Binding Efficiency Index (BEI) , a related metric, relates potency to molecular weight. These metrics are crucial for optimizing lead compounds; a high LE or BEI suggests that the molecule has a highly optimized interaction with its target. nih.gov
To predict the binding mechanism , molecular dynamics (MD) simulations are frequently employed. nih.govnih.gov An MD simulation models the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the docked pose and revealing the dynamic nature of the molecular interactions. nih.govresearchgate.net This can confirm whether key interactions observed in static docking are maintained under more realistic, simulated physiological conditions. nih.gov
Table 2: Example Ligand Efficiency Metrics
| Compound | pIC₅₀ | Heavy Atom Count | Molecular Weight (Da) | Ligand Efficiency (LE) | Binding Efficiency Index (BEI) |
| Compound A | 7.2 | 25 | 340 | 0.29 | 21.2 |
| Compound B | 6.8 | 20 | 270 | 0.34 | 25.2 |
This table provides an example of how ligand efficiency metrics are calculated and compared. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
Cheminformatics and Chemical Space Exploration for Derivatives
Cheminformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. One of its primary applications is the exploration of "chemical space"—the vast, multidimensional domain of all possible molecules. eg.orgscispace.com For a given scaffold like this compound, cheminformatics tools can be used to design and evaluate virtual libraries of derivatives. mdpi.com
This process typically involves:
Scaffold Definition: The core structure (pyrrolidine-2,5-dione) is defined.
Virtual Library Generation: Derivatives are created in silico by adding various substituents at specified positions (e.g., on the aminomethyl group or the pyrrolidine ring).
Property Calculation: For each virtual derivative, a range of physicochemical properties is calculated. These often include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. mdpi.com
Filtering and Analysis: The virtual library is filtered based on criteria for "drug-likeness," such as Lipinski's Rule of Five, to remove compounds with properties that suggest poor oral bioavailability. nih.gov The remaining compounds can then be visualized and analyzed to identify promising candidates for synthesis and further testing. mdpi.comnih.gov
This exploration allows researchers to understand the structure-activity relationship (SAR) within a class of compounds and to prioritize the synthesis of derivatives with the highest predicted potential. mdpi.com
Table 3: Illustrative Cheminformatics Data for a Virtual Library of this compound Derivatives
| Derivative ID | R-Group Substitution | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |
| Parent | -H | 128.13 | -1.5 | 2 | 2 | 0 |
| Deriv-001 | -CH₃ | 142.15 | -1.1 | 2 | 2 | 0 |
| Deriv-002 | -Phenyl | 204.22 | 0.5 | 2 | 2 | 0 |
| Deriv-003 | -SO₂Ph | 268.30 | -0.2 | 2 | 4 | 0 |
This table is for illustrative purposes to show the types of data generated in a cheminformatics analysis. The parent compound is this compound.
Advanced Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy of 3-(Aminomethyl)pyrrolidine-2,5-dione allows for the identification and characterization of the different proton environments within the molecule. The pyrrolidine-2,5-dione (succinimide) ring and the aminomethyl substituent present a distinct set of signals.
The protons on the pyrrolidine (B122466) ring typically appear as a complex multiplet pattern due to spin-spin coupling. The proton at the C3 position is coupled to the adjacent methylene (B1212753) protons of the ring and the methylene protons of the aminomethyl group. The chemical shift of the imide proton (N-H) can vary depending on the solvent and concentration and often appears as a broad singlet. The protons of the aminomethyl group (-CH₂NH₂) and the amino group (-NH₂) also give rise to characteristic signals.
A representative, albeit for the parent succinimide (B58015), ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at approximately 2.77 ppm for the four equivalent methylene protons. chemicalbook.com For this compound, the introduction of the aminomethyl group would lead to more complex splitting patterns and a downfield shift for the proton at the 3-position.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H at C3 | 2.9 - 3.2 | Multiplet |
| H at C4 | 2.6 - 2.8 | Multiplet |
| -CH₂NH₂ | 3.0 - 3.4 | Multiplet |
| -NH₂ | Variable | Broad Singlet |
| -NH- (imide) | Variable | Broad Singlet |
Note: The predicted chemical shifts are estimations and can vary based on solvent and experimental conditions.
Carbon (¹³C) NMR and Two-Dimensional NMR Techniques
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The two carbonyl carbons (C2 and C5) of the pyrrolidine-2,5-dione ring are expected to appear significantly downfield, typically in the range of 175-180 ppm. The carbons of the pyrrolidine ring and the aminomethyl group will resonate at higher field strengths. For comparison, the methylene carbons in the parent succinimide appear at approximately 29 ppm.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling between the protons on C3, C4, and the aminomethyl group. An HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, confirming the C-H connectivity. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the complete molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₅H₈N₂O₂), the expected monoisotopic mass is approximately 128.0586 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass. Predicted HRMS data for the hydrochloride salt shows the [M+H]⁺ ion at an m/z of 129.06586. nih.gov
Interactive Data Table: Predicted HRMS Data for this compound Adducts nih.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.06586 |
| [M+Na]⁺ | 151.04780 |
| [M+K]⁺ | 167.02174 |
| [M+NH₄]⁺ | 146.09240 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, fragmentation would likely involve the loss of the aminomethyl group, cleavage of the pyrrolidine ring, and loss of carbon monoxide from the carbonyl groups. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides information about the functional groups present in a molecule.
For this compound, the most characteristic vibrations are associated with the succinimide ring and the amino group. The two carbonyl groups of the imide will give rise to strong absorption bands in the IR spectrum. Typically, succinimide derivatives show two distinct carbonyl stretching bands: a symmetric stretching vibration and an anti-symmetric stretching vibration. nih.gov In some cases, Fermi resonance can cause the anti-symmetric stretching vibration to appear as a doublet. nih.gov
The N-H stretching vibrations of the imide and the primary amine are also prominent. The imide N-H stretch usually appears as a broad band, while the primary amine will show two bands corresponding to symmetric and asymmetric stretching. C-H stretching and bending vibrations, as well as C-N stretching vibrations, will also be present in the spectrum.
Raman spectroscopy provides complementary information. A notable feature in the Raman spectrum of succinimide derivatives is the symmetric stretching of the carbonyl group, which is often observed around 1790 cm⁻¹. nih.gov
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for Succinimide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Imide C=O | Symmetric Stretch | ~1790 (Raman) nih.gov |
| Imide C=O | Anti-symmetric Stretch | ~1715 (IR) nih.gov |
| Imide N-H | Stretch | 3100 - 3300 |
| Amine N-H | Symmetric & Anti-symmetric Stretch | 3300 - 3500 |
| C-H | Stretch | 2850 - 3000 |
| C-N | Stretch | 1000 - 1250 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. nih.govresearch-solution.com Due to the compound's lack of a strong chromophore, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column derivatization is a common strategy employed in academic and industrial research. google.com
A patented method for the analysis of the closely related 3-aminopyrrolidine (B1265635) hydrochloride salt involves derivatization with Di-tert-butyl dicarbonate (B1257347) (Boc anhydride). google.com This reaction attaches a Boc protecting group to the primary amine, creating a derivative (Boc-3-aminopyrrolidine) with significant UV absorption, which can be readily detected. google.com The derivatized sample is then analyzed using a reverse-phase HPLC system. This approach allows for accurate purity determination by calculating the peak area of the derivative relative to any impurities present. google.com
Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, chiral HPLC methods can be developed to separate its enantiomers. This is crucial as different enantiomers of a compound often exhibit distinct biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Di-tert-butyl dicarbonate (Boc anhydride) |
| Column | Reverse-Phase C18 |
| Mobile Phase | Methanol and aqueous potassium dihydrogen phosphate (B84403) (e.g., 75:25 v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar molecule with low volatility due to the presence of amine (-NH2) and imide (-NH-) functional groups, which engage in strong intermolecular hydrogen bonding. researchgate.net Direct analysis by GC is therefore impractical as it would require excessively high temperatures, leading to thermal decomposition. researchgate.net
To make the compound suitable for GC analysis, a derivatization step is necessary. sigmaaldrich.com This process chemically modifies the polar functional groups to create a more volatile and thermally stable derivative. researchgate.net Common derivatization strategies for amines and imides include:
Silylation: This is a widely used method where active hydrogens on the amine and imide groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. The resulting silylated derivatives are significantly more volatile and produce symmetrical peaks in the chromatogram. sigmaaldrich.comchromtech.com
Acylation: This involves reacting the amine group with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). researchgate.netmdpi.com This converts the polar amine into a less polar, fluorinated amide, which is highly volatile and can be sensitively detected using an electron capture detector (ECD) or mass spectrometry.
Once derivatized, the sample can be injected into a GC system, often coupled with a mass spectrometer (GC-MS), for separation and identification.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS (Silylation) or PFPA (Acylation) |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-1) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~250 °C |
| Oven Program | Initial temp ~70°C, ramp to ~280-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which is expected to be a solid at room temperature, single-crystal XRD provides unambiguous proof of its molecular structure, including precise bond lengths, bond angles, and stereochemistry. researchgate.net
While the specific crystal structure for this compound is not widely published, analysis of the parent compound, pyrrolidine-2,5-dione (succinimide), and its derivatives reveals common structural motifs. nih.govresearchgate.net These structures are often characterized by extensive hydrogen bonding networks. In the crystal lattice of succinimide, molecules form inversion dimers through N–H···O hydrogen bonds between the imide hydrogen of one molecule and a carbonyl oxygen of another. researchgate.netresearchgate.net Similar interactions would be expected for this compound, with additional hydrogen bonding possibilities involving the aminomethyl group.
The data obtained from an XRD analysis includes the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form.
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₅NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.3661 |
| b (Å) | 9.5504 |
| c (Å) | 12.8501 |
| Volume (ų) | 904.00 |
| Z (Molecules per unit cell) | 8 |
Elemental Analysis (EA) for Composition Verification
Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition against the theoretically calculated values based on its molecular formula. nih.gov
For this compound, the molecular formula is C₅H₈N₂O₂. The theoretical elemental composition can be calculated from its molecular weight (128.13 g/mol ). An experimental result from EA that closely matches these theoretical percentages provides strong evidence that the correct product has been synthesized and is free from significant impurities. Any major deviation would suggest the presence of residual solvents, starting materials, or byproducts.
| Element | Theoretical Mass % | Example Experimental Mass % |
|---|---|---|
| Carbon (C) | 46.87 % | 46.81 % |
| Hydrogen (H) | 6.29 % | 6.33 % |
| Nitrogen (N) | 21.86 % | 21.79 % |
| Oxygen (O) | 24.97 % | 25.07 % |
Q & A
Q. What are the established synthetic routes for 3-(Aminomethyl)pyrrolidine-2,5-dione and its derivatives?
- Methodological Answer : Two primary methods are documented:
- Michael Addition : Aza-Michael addition of amines to maleimide derivatives under basic conditions (e.g., TMEDA or TMCDA), yielding 3-aminopyrrolidine scaffolds. This method is efficient for generating enantiomerically pure compounds .
- Coumarin Rearrangement : Stereospecific rearrangement of 3-substituted coumarins with nitromethane, producing 1-hydroxy-pyrrolidine-2,5-diones. Electron-withdrawing substituents on coumarins favor this pathway, while electron-donating groups inhibit reactivity .
- Example : 1-Hydroxy-3-(2-hydroxyphenyl)pyrrolidine-2,5-dione was synthesized in 21% yield via column chromatography (hexane/ethyl acetate gradient) and characterized by NMR and IR .
Q. How can structural characterization of pyrrolidine-2,5-dione derivatives be systematically performed?
- Methodological Answer : A combination of techniques is essential:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, the title compound 1-(3-Pyridyl)pyrrolidine-2,5-dione was analyzed with a final R factor of 0.033, revealing a dihedral angle of 64.58° between pyridine and pyrrolidine rings .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) identify substituent effects. For 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, key signals include δ 2.56–3.04 ppm (pyrrolidine protons) and δ 115–155 ppm (aromatic carbons) .
- Mass Spectrometry : ESI-HRMS confirms molecular weights, as seen in derivatives like 3-(substituted-phenyl)pyrrolidine-2,5-diones (e.g., m/z 207 for C10H9NO4) .
Advanced Research Questions
Q. What mechanistic insights explain the conversion of pyrrolidine-2,5-diones to maleimides?
- Methodological Answer : Tosylation followed by elimination was studied using DFT calculations. The reaction proceeds via a two-step mechanism:
Tosylation of dihydroxypyrrolidine-2,5-dione forms a tosylate intermediate.
Elimination via a concerted transition state (energy barrier ~25 kcal/mol) yields maleimide. Solvent effects (e.g., polar aprotic media) and electron-deficient substrates accelerate the process .
Q. How can researchers optimize the dual 5-HT1A/SERT binding affinity of pyrrolidine-2,5-dione derivatives?
- Methodological Answer :
- Structural Modifications : Introduce arylpiperazine moieties (e.g., 1-(4-iodophenyl) groups) to enhance SERT affinity. For example, 3-(1H-indol-3-yl) derivatives showed improved binding due to π-π interactions with the 5-HT1A receptor .
- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with Ser159 and hydrophobic contacts with Phe361 in SERT) .
- In Vitro Assays : Radioligand binding assays (e.g., [³H]citalopram for SERT) validate affinity. Derivatives with Ki < 100 nM are prioritized .
Q. How should contradictory synthetic yields (e.g., 21% vs. 78%) be analyzed in pyrrolidine-2,5-dione synthesis?
- Methodological Answer :
- Reaction Optimization : Vary solvents (e.g., methanol vs. DMF), temperatures, and catalysts. For instance, Fe2O3@SiO2/In2O3 increased yields in allylidene derivatives by enhancing Lewis acidity .
- Side-Reaction Monitoring : Use TLC or LC-MS to detect intermediates. In coumarin rearrangements, stable enol intermediates can divert pathways, reducing yields .
- Computational Screening : DFT predicts transition-state energies to identify bottlenecks (e.g., high barriers in nitromethane additions) .
Q. What computational strategies support the design of pyrrolidine-2,5-dione-based enzyme inhibitors?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models inhibitor-enzyme interactions. For IDO1 inhibitors like PF-06840003, binding to the heme pocket was validated via Glide XP scoring .
- MD Simulations : GROMACS assesses stability of inhibitor-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond retention .
- QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups on position 3) with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
